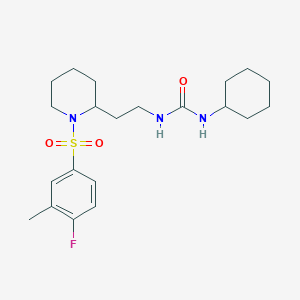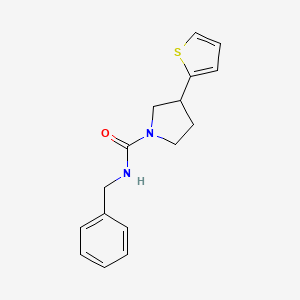![molecular formula C21H24N4O2S B2658662 4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775549-25-1](/img/structure/B2658662.png)
4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of organic compound . It is part of a class of compounds known as 1,2,4-triazoles , which are five-membered heterocycles containing three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of this compound can be achieved through several steps . First, 2-methyl-1,3,4-thiadiazole undergoes an N-methylation reaction to produce a methylated product . Then, this product reacts with ethanol to generate the final compound .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include an N-methylation reaction and a reaction with ethanol .Physical And Chemical Properties Analysis
This compound is an organic synthetic compound . It has a molecular weight of 157.17, a density of 1.28g/cm³, and a refractive index of 1.557 .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Antimicrobial Activities : Research has shown that triazole derivatives exhibit significant antimicrobial activity against a range of microorganisms. For example, the synthesis and pharmacological evaluation of novel triazole derivatives have demonstrated good antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Suresh et al., 2016).
Antituberculosis Agents : The antimicrobial potential extends to antituberculosis activity, with certain triazole derivatives being evaluated for their effectiveness against Mycobacterium tuberculosis. This suggests the applicability of triazole-based compounds in tuberculosis drug discovery (Odingo et al., 2014).
Anticancer Properties : Some studies have explored the anticancer properties of triazole derivatives, focusing on their mechanism of action and binding affinity to target proteins involved in cancer progression. This research avenue underscores the therapeutic potential of triazole compounds in oncology (Karayel, 2021).
Chemical Synthesis and Functionalization
Synthetic Methodologies : The development of novel synthetic routes for triazole derivatives, including those incorporating substituents that enhance biological activity, is a key area of research. These methodologies are crucial for expanding the chemical diversity and potential applications of triazole-based compounds in medicinal chemistry and beyond (Magano et al., 2014).
Surface Activity and Corrosion Inhibition : Triazole derivatives have also been studied for their surface activity and as corrosion inhibitors, indicating their potential utility in industrial applications and materials science (Ansari et al., 2014).
Safety And Hazards
This compound is an organic synthetic compound and may have certain toxicity. It should be avoided from inhalation or ingestion . If accidentally ingested or any abnormal reaction occurs, medical attention should be sought promptly . When handling this type of chemical substance, it is best to follow laboratory safety procedures and refer to relevant product manuals and safety data sheets .
Propriétés
IUPAC Name |
4-[(4-methylphenyl)methyl]-3-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-14-3-5-16(6-4-14)13-25-19(22-23-21(25)27)17-7-10-24(11-8-17)20(26)18-15(2)9-12-28-18/h3-6,9,12,17H,7-8,10-11,13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJAHEQINFGEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

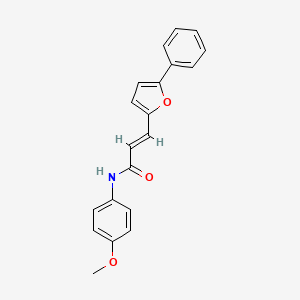
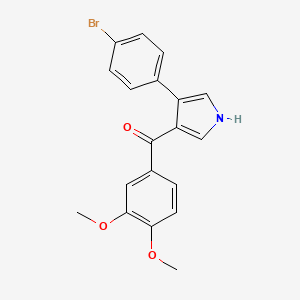
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2658584.png)
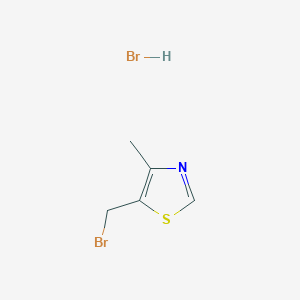
![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanesulfonamide](/img/structure/B2658587.png)
![N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2658589.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2658590.png)
![1-methyl-3-phenethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2658591.png)
![N-[(1-Methylpyrrol-2-yl)methyl]-11-oxo-N-(thiophen-2-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2658593.png)
![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide](/img/structure/B2658596.png)

